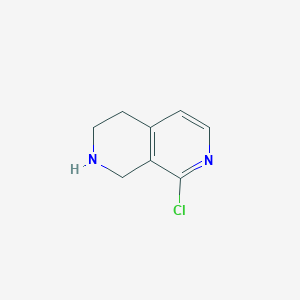
2-Cyclobutanecarbonylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutanecarbonylbutanal is an organic compound with the molecular formula C₉H₁₄O₂. It features a cyclobutane ring attached to a butanal group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutanecarbonylbutanal typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings . This reaction can be catalyzed by visible light or other catalysts to facilitate the formation of the cyclobutane ring from alkenes or other precursors .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutanecarbonylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The cyclobutane ring can participate in substitution reactions, especially under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but acids or bases are often used to facilitate these reactions.
Major Products:
Oxidation: 2-Cyclobutanecarboxylic acid.
Reduction: 2-Cyclobutanecarbonylbutanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used
Scientific Research Applications
2-Cyclobutanecarbonylbutanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those involving cyclobutane rings.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action for 2-Cyclobutanecarbonylbutanal largely depends on its chemical reactivity. The compound can interact with various molecular targets through its aldehyde group and cyclobutane ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Cyclobutanemethanol: Contains a hydroxyl group instead of an aldehyde.
Cyclobutanone: Features a ketone group instead of an aldehyde
Uniqueness: 2-Cyclobutanecarbonylbutanal is unique due to its combination of a cyclobutane ring and an aldehyde group.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(cyclobutanecarbonyl)butanal |
InChI |
InChI=1S/C9H14O2/c1-2-7(6-10)9(11)8-4-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
OZNDYYIGOYXFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


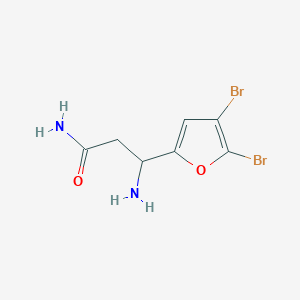
![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
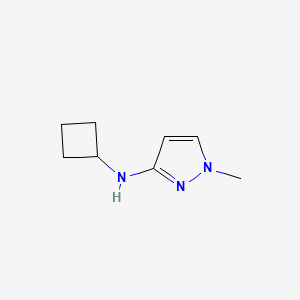
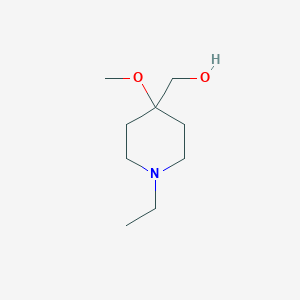
![3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13290046.png)

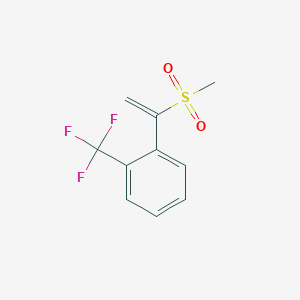
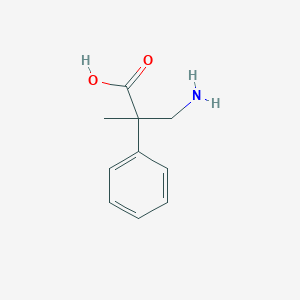
![(3-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290070.png)
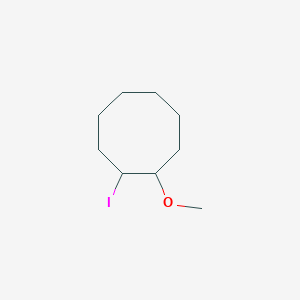
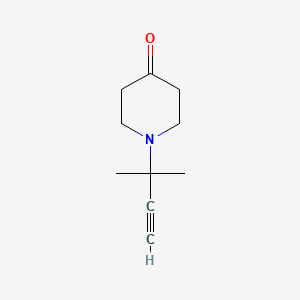

![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B13290091.png)
